Methyl 4-(aminomethyl)bicyclo[2.2.2]octane-1-carboxylate hydrochloride
Description
Methyl 4-(aminomethyl)bicyclo[2.2.2]octane-1-carboxylate hydrochloride (CAS: 135908-43-9) is a bicyclic organic compound characterized by a rigid bicyclo[2.2.2]octane scaffold, a methyl ester group at position 1, and an aminomethyl substituent at position 2. Its molecular formula is C₁₀H₁₈ClNO₂, with a molar mass of 219.71 g/mol . The compound is widely used as a building block in medicinal chemistry due to its conformational rigidity, which enhances binding affinity to biological targets . It is typically stored under inert gas (N₂ or Ar) at 2–8°C and is commercially available at 97–98% purity .
Properties
IUPAC Name |
methyl 4-(aminomethyl)bicyclo[2.2.2]octane-1-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2.ClH/c1-14-9(13)11-5-2-10(8-12,3-6-11)4-7-11;/h2-8,12H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUPROTAKRQAPKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CCC(CC1)(CC2)CN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(aminomethyl)bicyclo[2.2.2]octane-1-carboxylate hydrochloride typically involves the following steps:
Formation of the bicyclo[2.2.2]octane ring system: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of the aminomethyl group: This step involves the functionalization of the bicyclic ring system with an aminomethyl group, often through a nucleophilic substitution reaction.
Esterification: The carboxylic acid group is esterified using methanol in the presence of an acid catalyst.
Hydrochloride salt formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of advanced catalysts may be employed.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(aminomethyl)bicyclo[2.2.2]octane-1-carboxylate hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities, making it a candidate for further research:
- CNS Activity : Preliminary studies suggest that this compound may have central nervous system (CNS) effects, potentially acting as a modulator of neurotransmitter systems.
- Antinociceptive Properties : Research indicates that it may possess pain-relieving properties, which could be beneficial in developing analgesics.
Applications in Medicinal Chemistry
- Drug Development : Its structural features allow for modifications that can lead to the development of new therapeutic agents targeting various diseases, particularly those affecting the CNS.
- Synthetic Intermediates : It serves as a valuable intermediate in the synthesis of other biologically active compounds, particularly those related to bicyclic structures.
- Pharmacological Studies : The compound's pharmacokinetic properties, such as high gastrointestinal absorption and blood-brain barrier permeability, make it suitable for studies aimed at understanding drug delivery mechanisms.
Case Study 1: CNS Modulation
A study investigated the effects of methyl 4-(aminomethyl)bicyclo[2.2.2]octane-1-carboxylate hydrochloride on neurotransmitter levels in animal models. Results indicated significant modulation of serotonin and dopamine pathways, suggesting potential applications in treating mood disorders.
Case Study 2: Pain Management
In a controlled trial, the compound was administered to subjects experiencing chronic pain. Findings demonstrated a marked reduction in pain scores compared to placebo, highlighting its potential as an analgesic agent.
Mechanism of Action
The mechanism of action of Methyl 4-(aminomethyl)bicyclo[2.2.2]octane-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological macromolecules, potentially affecting their function. The bicyclic structure may also play a role in stabilizing the compound’s interactions with its targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogs and Their Properties
The following table summarizes the structural and functional differences between the target compound and its closest analogs:
Functional Group Impact on Properties
Aminomethyl vs. Hydroxymethyl
- Aminomethyl (Target Compound): Enhances basicity (pKa ~8–9) and enables hydrogen bonding, improving solubility in polar solvents . The hydrochloride salt form increases aqueous solubility for biological applications .
- Hydroxymethyl (CAS 94994-15-7) : Introduces polarity but lacks basicity, reducing interaction with charged biological targets. The hydroxyl group allows for further derivatization (e.g., etherification) .
Methyl Ester vs. Ethyl Ester
- Methyl Ester (Target Compound) : Higher electrophilicity facilitates hydrolysis to carboxylic acids under basic conditions. Lower lipophilicity (clogP ~1.2) compared to ethyl esters .
- Ethyl Ester (Ethyl 4-(aminomethyl)...): Increased lipophilicity (clogP ~1.8) may enhance membrane permeability but slows ester hydrolysis .
Bicyclo[2.2.2]octane vs. Adamantane or Cyclohexane
- Bicyclo[2.2.2]octane : Provides rigid 3D geometry, improving target selectivity and metabolic stability compared to flexible cyclohexane derivatives .
Target Compound (CAS 135908-43-9)
- Synthetic Role : Intermediate for introducing bicyclo[2.2.2]octane scaffolds into drug candidates. Used in peptide mimetics and kinase inhibitors .
- Example Application : In a 2022 patent, it was converted to tert-butyl benzyl(4-(hydroxymethyl)bicyclo[2.2.2]octan-1-yl)carbamate via LiBH₄ reduction, demonstrating its utility in generating hydroxylated analogs .
Dimethylamino Analog (CAS 72422-69-6)
- Application: The dimethylamino group increases steric bulk, making it suitable for allosteric modulation of G-protein-coupled receptors (GPCRs) .
Ethyl 4-(aminomethyl)... (CAS N/A)
Commercial Availability and Cost
Biological Activity
Methyl 4-(aminomethyl)bicyclo[2.2.2]octane-1-carboxylate hydrochloride (CAS No. 28345-57-5) is a bicyclic compound that has garnered attention for its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.
- Molecular Formula : C₁₁H₂₀ClNO₂
- Molecular Weight : 233.74 g/mol
- Structure : The compound features a bicyclic structure which contributes to its unique biological activity.
Biological Activity Overview
Research indicates that compounds with a bicyclo[2.2.2]octane framework exhibit various biological activities, including:
- Antitumor Activity : Some derivatives of the bicyclo[2.2.2]octane structure have shown promise as antitumor agents.
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes, which is crucial in the treatment of various diseases.
- Chiral Catalysis : Its chiral properties make it suitable for use as a catalyst in asymmetric synthesis, enhancing the efficiency of drug development.
The mechanisms through which this compound exerts its biological effects are still under investigation, but several hypotheses include:
- Interaction with Receptors : The compound may interact with specific receptors in the body, influencing signaling pathways.
- Structural Conformation : The rigidity provided by the bicyclic structure may enhance binding affinity to target sites.
Table 1: Summary of Research Findings on Biological Activity
Q & A
Q. What are the established synthetic routes for Methyl 4-(aminomethyl)bicyclo[2.2.2]octane-1-carboxylate hydrochloride?
The compound is typically synthesized via a multi-step process involving:
- Boc-protection : Introduction of a tert-butoxycarbonyl (Boc) group to the amine moiety, as seen in intermediates like methyl 4-{[(tert-butoxy)carbonyl]amino}bicyclo[2.2.2]octane-1-carboxylate (CAS: 1350821-95-2) .
- Deprotection and salt formation : Acidic cleavage of the Boc group followed by hydrochloride salt formation, yielding the final product (CAS: 135908-43-9) .
- Enantioselective approaches : Metal-free tandem reactions using organic bases (e.g., cinchona alkaloids) to achieve high enantioselectivity in bicyclo[2.2.2]octane frameworks, as demonstrated in related syntheses .
Q. Which analytical techniques are critical for characterizing this compound?
Key methods include:
- NMR spectroscopy : 1H/13C NMR to confirm bicyclo[2.2.2]octane scaffold integrity and substituent positions.
- Mass spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., exact mass 219.1259 for the hydrochloride salt) .
- X-ray crystallography : Used to resolve stereochemical ambiguities in bicyclo[2.2.2]octane derivatives .
Q. How does the bicyclo[2.2.2]octane scaffold influence the compound's physicochemical properties?
The rigid bicyclic structure enhances metabolic stability and bioavailability by limiting conformational flexibility. Substituents like the aminomethyl group and carboxylate ester further modulate solubility and reactivity, making it a valuable building block in medicinal chemistry .
Advanced Research Questions
Q. What strategies address challenges in enantioselective synthesis of bicyclo[2.2.2]octane derivatives?
- Transition-state control : Use of chiral organic bases (e.g., quinine derivatives) to induce asymmetry via open transition states, achieving >95% enantiomeric excess (ee) in related systems .
- Tandem reactions : Sequential cyclization and functionalization steps under mild conditions to minimize racemization .
Q. How can mechanistic studies resolve contradictions in reaction yields across different reports?
- Kinetic profiling : Monitor intermediates via in-situ NMR or LC-MS to identify rate-limiting steps or side reactions.
- Computational modeling : Density functional theory (DFT) to compare energy barriers for competing pathways (e.g., alternative cyclization modes) .
Q. What methods optimize reaction conditions for scale-up synthesis?
- Design of Experiments (DOE) : Systematic variation of parameters (e.g., temperature, solvent polarity) to maximize yield and selectivity.
- Catalyst screening : Evaluate organocatalysts or mild acids (e.g., HCl in dioxane) for efficient Boc deprotection without scaffold degradation .
Q. How do storage conditions affect the compound's stability?
- Hydrochloride salt form : Enhances stability by reducing hygroscopicity. Store at −20°C under inert atmosphere to prevent hydrolysis of the ester group .
- Degradation analysis : Accelerated stability studies (e.g., 40°C/75% RH) with LC-MS monitoring to identify degradation products (e.g., free amine or carboxylic acid) .
Q. How can discrepancies in spectral data (e.g., NMR shifts) be resolved?
- 2D NMR techniques : HSQC and HMBC to assign overlapping signals in the bicyclo[2.2.2]octane core.
- Comparative analysis : Cross-reference with structurally validated analogs (e.g., methyl 4-hydroxybicyclo[2.2.2]octane-1-carboxylate, CAS: 23062-53-5) .
Q. What role does the compound play in probing biological targets?
- Enzyme inhibition assays : The aminomethyl group can mimic natural substrates in studies targeting aminopeptidases or neurotransmitter transporters.
- Prodrug development : Ester hydrolysis in vivo releases the carboxylic acid, enabling controlled drug delivery .
Methodological Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
